molecular formula C12H13Cl2N3O3S2 B3746957 2,4-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-5-(dimethylsulfamoyl)benzamide

2,4-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-5-(dimethylsulfamoyl)benzamide

Cat. No.: B3746957
M. Wt: 382.3 g/mol
InChI Key: GVPZWIPMOQFERZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-5-(dimethylsulfamoyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes dichlorobenzamide, thiazole, and dimethylsulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-5-(dimethylsulfamoyl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Attachment of the Benzamide Group: The benzamide moiety is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond.

    Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the benzamide intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, often involving continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is common to maintain the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichloro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while nucleophilic substitution of the dichloro groups can produce various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The thiazole ring is a common motif in bioactive molecules, contributing to the compound’s biological activity.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the dichloro and dimethylsulfamoyl groups can enhance the compound’s pharmacokinetic properties.

Industry

In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-5-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions, while the dichloro and dimethylsulfamoyl groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-(dimethylsulfamoyl)benzoic acid: Similar structure but lacks the thiazole ring.

    N-(4,5-Dihydro-1,3-thiazol-2-yl)-2,4-dichlorobenzamide: Similar structure but lacks the dimethylsulfamoyl group.

    2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide: Similar structure but lacks the dimethylsulfamoyl group and has a different thiazole substitution pattern.

Uniqueness

The uniqueness of 2,4-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-5-(dimethylsulfamoyl)benzamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2,4-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-5-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O3S2/c1-17(2)22(19,20)10-5-7(8(13)6-9(10)14)11(18)16-12-15-3-4-21-12/h5-6H,3-4H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPZWIPMOQFERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=NCCS2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-5-(dimethylsulfamoyl)benzamide
Reactant of Route 2
2,4-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-5-(dimethylsulfamoyl)benzamide
Reactant of Route 3
Reactant of Route 3
2,4-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-5-(dimethylsulfamoyl)benzamide
Reactant of Route 4
Reactant of Route 4
2,4-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-5-(dimethylsulfamoyl)benzamide
Reactant of Route 5
2,4-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-5-(dimethylsulfamoyl)benzamide
Reactant of Route 6
2,4-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-5-(dimethylsulfamoyl)benzamide

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